identifying biological targets for N-(2,5-dichlorophenyl)-4-fluorobenzamide
identifying biological targets for N-(2,5-dichlorophenyl)-4-fluorobenzamide
The following technical guide details the strategic framework for identifying the biological targets of N-(2,5-dichlorophenyl)-4-fluorobenzamide .
Executive Summary & Compound Profile
N-(2,5-dichlorophenyl)-4-fluorobenzamide (CAS: 313551-48-3) is a lipophilic benzanilide derivative characterized by a core amide linkage connecting a 4-fluorophenyl ring and a 2,5-dichlorophenyl ring.[1][2] Unlike marketed drugs with well-defined mechanisms (e.g., Imatinib), this compound represents a "privileged scaffold" frequently observed in high-throughput screening (HTS) hits for antimicrobial, herbicidal, and antiproliferative applications.[1]
Identifying its specific biological target requires a multi-modal approach that accounts for its high lipophilicity (LogP ~4.[1]2) and potential for membrane intercalation.[1] This guide outlines a self-validating workflow to transition this molecule from a phenotypic hit to a target-defined lead.
Physicochemical Profile (Quantitative)
| Property | Value | Implication for Assay Design |
| Molecular Weight | 284.11 g/mol | Fragment-like; suitable for high-concentration biochemical screens.[1] |
| cLogP | ~4.2 | High Lipophilicity. Requires DMSO <1% in assays to prevent precipitation; high risk of non-specific binding (aggregates). |
| H-Bond Donors/Acc | 1 / 2 | Permeable to cell membranes; likely intracellular target.[1] |
| Key Motifs | 2,5-dichlorophenyl | Associated with Ion Channel modulation (GABA) and Fungal SDHI activity.[1] |
| Reactive Handle | 4-Fluoro | Potential site for SNAr functionalization (if not critical for binding). |
In Silico Target Prediction & "Suspect" Profiling
Before wet-lab experimentation, we must narrow the search space using the compound's structural topology.[1] The benzanilide scaffold is a "privileged structure" in medicinal chemistry, often mimicking the peptide bond or interacting with hydrophobic pockets in enzymes and channels.
Primary Target Hypotheses
Based on structural similarity to known bioactive agents, the following target classes are high-probability candidates:
-
Ion Channels (GABA-gated Chloride Channels):
-
Rationale: The 2,5-dichlorophenyl moiety is a pharmacophore found in several ectoparasiticides and insecticides (e.g., Broflanilide derivatives) that act as allosteric modulators of GABA-gated chloride channels.[1]
-
-
Histone Deacetylases (HDACs):
-
Bacterial Cell Division Protein FtsZ:
-
Succinate Dehydrogenase (SDH):
-
Rationale: Halogenated benzanilides are the structural basis for SDHI fungicides (e.g., Flutolanil), targeting the ubiquinone-binding site of mitochondrial Complex II.[1]
-
Experimental Workflow: The Deconvolution Pipeline
To definitively identify the target, we employ a Label-Free approach first (to avoid altering the molecule), followed by Chemical Proteomics if validation is required.[1]
Phase 1: Thermal Proteome Profiling (TPP)
Objective: Identify proteins that show a shift in thermal stability upon binding to the compound in live cells or lysate. This is the "Gold Standard" for unbiased target discovery.
Protocol 1.1: Cellular TPP Workflow
-
Cell Culture: Expand relevant cell line (e.g., HeLa or pathogen model) to
cells. -
Treatment: Incubate cells with 10 µM N-(2,5-dichlorophenyl)-4-fluorobenzamide (Treatment) or DMSO (Vehicle) for 1 hour.
-
Aliquoting: Split cells into 10 aliquots.
-
Thermal Challenge: Heat each aliquot to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes using a PCR block.
-
Lysis & Extraction: Lyse cells using NP-40 buffer; centrifuge to remove precipitated (unstable) proteins.
-
Quantification: Digest supernatant proteins with trypsin; label with TMT (Tandem Mass Tag) reagents (10-plex).
-
LC-MS/MS Analysis: Analyze via Orbitrap Mass Spectrometry.
-
Data Analysis: Plot melting curves. A "hit" is a protein where the melting point (
) shifts significantly ( C) in the presence of the compound.
Phase 2: Activity-Based Protein Profiling (ABPP) / Photo-Affinity Labeling
If TPP fails (e.g., membrane proteins are hard to solubilize), we synthesize a "Clickable" probe.[1]
Probe Design Strategy:
-
Scaffold: N-(2,5-dichlorophenyl)-4-fluorobenzamide.[2]
-
Linker Attachment: The 4-fluoro position is electronically activated. We can perform an SNAr reaction with a diamine linker to attach a Diazirine (Photo-crosslinker) and an Alkyne (Click handle) .[1]
Protocol 1.2: Photo-Affinity Labeling
-
Incubation: Treat proteome with the Photo-Probe (1 µM).[1]
-
Competition Control: Treat a parallel sample with Probe (1 µM) + Excess Free Compound (100 µM). The target signal should disappear in this sample.
-
Crosslinking: Irradiate with UV light (365 nm) for 10 minutes to covalently bind the diazirine to the target protein.[1]
-
Click Chemistry: React lysate with Biotin-Azide, CuSO4, TCEP, and TBTA.
-
Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.
-
Elution & MS: Digest on-bead and analyze via LC-MS/MS.
Visualization of Logic & Workflows[1]
Diagram 1: The Target Deconvolution Decision Matrix
This flowchart illustrates the decision-making process for identifying the target based on the compound's behavior.[1]
Caption: A logical workflow moving from phenotypic observation to mass spectrometry-based target identification.
Diagram 2: Mechanism of Action Hypotheses (Structural Anchoring)
This diagram maps the chemical features of the molecule to its most likely biological targets.
Caption: Structural Activity Relationship (SAR) mapping specific chemical motifs to potential protein targets.[1]
Validation Protocols
Once a candidate target (e.g., Protein X) is identified via MS, it must be validated using orthogonal methods.
Cellular Target Engagement (CETSA)
To confirm the target in a simplified setting:
-
Treat cells with the compound.[1]
-
Heat cells to the specific melting temperature (
) of Protein X (determined in TPP). -
Lyse and perform a Western Blot for Protein X.[1]
-
Result: If the band intensity is higher in the treated sample than the vehicle, the compound has stabilized the target.[1]
Functional Genetic Rescue[1]
-
Overexpression: Transfect cells with a plasmid overexpressing Protein X.[1]
-
Challenge: Treat with the
of the compound.[1] -
Logic: If Protein X is the true target, overexpression should titrate out the drug, shifting the viability curve (increasing the
).
References
-
PubChem. (2025).[1][3][4] Compound Summary: N-(2,5-dichlorophenyl)-4-fluorobenzamide.[1][2] National Library of Medicine.[1] Link[1]
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the thermal shift assay."[1] Science, 341(6141), 84-87.[1] Link[1]
-
Nakagawa, Y., et al. (2021). "Meta-diamide insecticides acting on GABA receptors."[1] Journal of Pesticide Science.[1] (Context for 2,5-dichloro benzamides). Link
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[1] Link[1]
Sources
- 1. 937636-00-5|N-(2,5-Dichlorophenyl)-2,6-difluorobenzamide|BLD Pharm [bldpharm.com]
- 2. N-(2,5-二氯苯基)-4-氟苯甲醯胺,97% CAS#: 313551-48-3 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 3. Benzamide, N-(2,5-dichlorophenyl)- | C13H9Cl2NO | CID 96184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide | C16H8Cl2F6N2O4S | CID 180839 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Image representing the reaction of 4-fluorobenzoyl chloride with 2,5-dichloroaniline to form N-(2,5-dichlorophenyl)-4-fluorobenzamide)